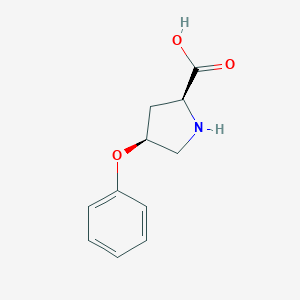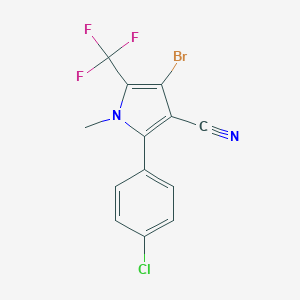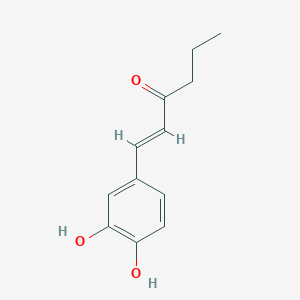
1-(3,4-Dihydroxyphenyl)hex-1-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one is an organic compound characterized by the presence of a phenyl ring substituted with two hydroxyl groups at the 3 and 4 positions, and an enone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one typically involves the condensation of 3,4-dihydroxybenzaldehyde with a suitable aliphatic ketone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The enone group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the enone group can act as an electrophile in Michael addition reactions. These interactions can modulate biological pathways and exert therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1-(3,4-dihydroxyphenyl)but-1-en-3-one: Similar structure but with a shorter aliphatic chain.
(E)-1-(3,4-dihydroxyphenyl)pent-1-en-3-one: Similar structure but with a different aliphatic chain length.
Uniqueness
(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one is unique due to its specific chain length and the presence of both hydroxyl and enone functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
121501-47-1 |
|---|---|
Molekularformel |
C12H14O3 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one |
InChI |
InChI=1S/C12H14O3/c1-2-3-10(13)6-4-9-5-7-11(14)12(15)8-9/h4-8,14-15H,2-3H2,1H3/b6-4+ |
InChI-Schlüssel |
VLSRREFUCSCODC-GQCTYLIASA-N |
SMILES |
CCCC(=O)C=CC1=CC(=C(C=C1)O)O |
Isomerische SMILES |
CCCC(=O)/C=C/C1=CC(=C(C=C1)O)O |
Kanonische SMILES |
CCCC(=O)C=CC1=CC(=C(C=C1)O)O |
Synonyme |
1-Hexen-3-one, 1-(3,4-dihydroxyphenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


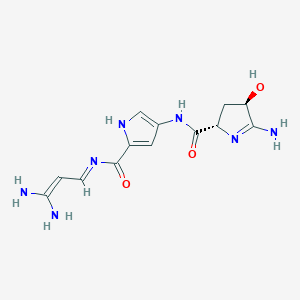
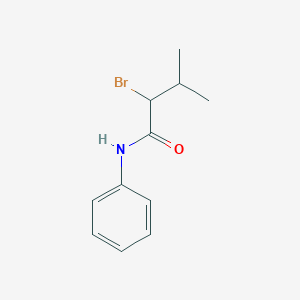
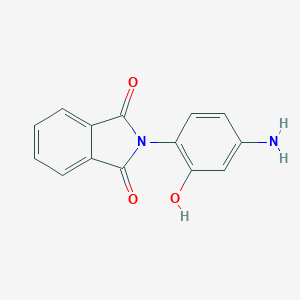
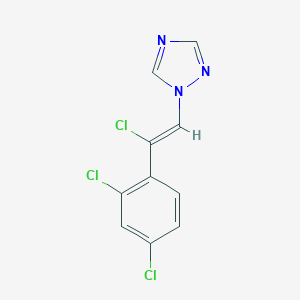
![[2-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B39814.png)

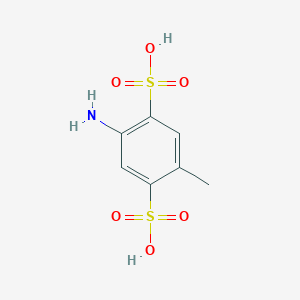
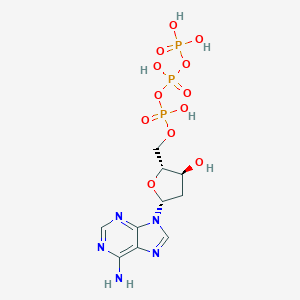
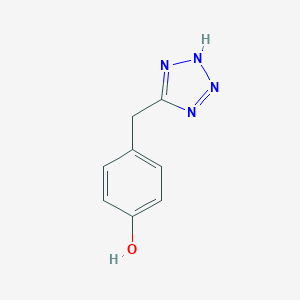

![2-[(2-Hydroxy-2-phenylacetyl)amino]-2-methylpropanoic acid](/img/structure/B39827.png)
